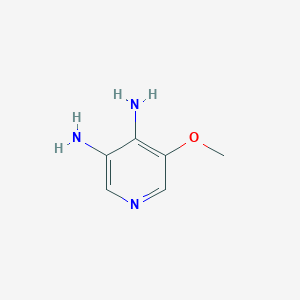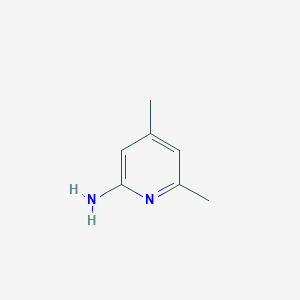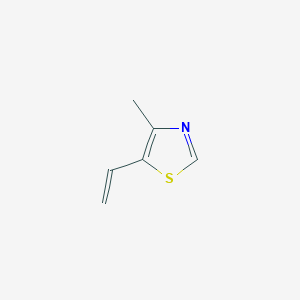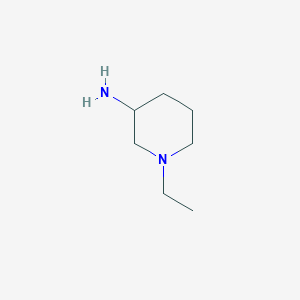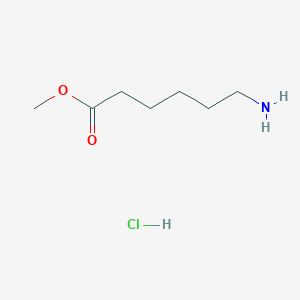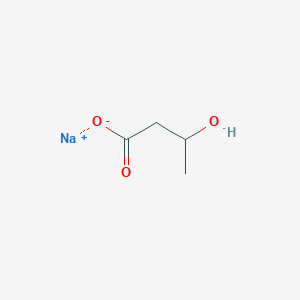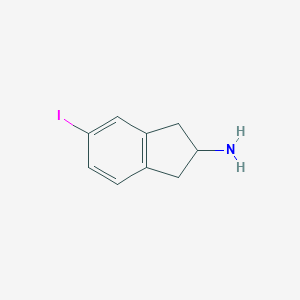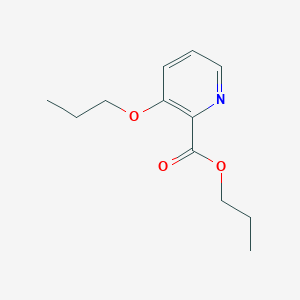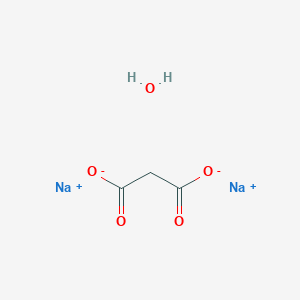
malonate de sodium hydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium Propanedioate Hydrate, also known as Disodium Propanedioate Hydrate, is a useful research compound. Its molecular formula is C3H4Na2O5 and its molecular weight is 166.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Disodium Propanedioate Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium Propanedioate Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chélation du cuivre
Le malonate de sodium hydraté agit comme un agent complexant pour la détermination du béryllium et du cuivre. Il est utilisé dans la recherche en sciences de la vie pour diverses applications, notamment l'étude des enzymes et des processus liés au cuivre .
Inhibiteur de la déshydrogénase succinique
Il est bien connu comme un inhibiteur compétitif de la déshydrogénase succinique, une enzyme qui joue un rôle crucial dans le cycle de l'acide citrique. Cette inhibition peut être utilisée pour étudier les voies métaboliques et la production d'énergie dans les cellules .
Rôle dans le métabolisme azoté symbiotique
Le malonate est présent naturellement dans les systèmes biologiques tels que les légumineuses, ce qui indique un rôle potentiel dans le métabolisme azoté symbiotique. Cette application est importante pour la recherche en biologie végétale et en agriculture .
Études sur le développement du cerveau
La présence de malonate dans le cerveau en développement des rats suggère qu'il pourrait jouer un rôle dans le développement du cerveau. Cela en fait un composé important pour la recherche neurologique .
Performances de dessalement améliorées
Le malonate de sodium hydraté a été utilisé en sciences de l'environnement, en particulier dans la recherche sur l'eau où il est complexé avec du fer pour améliorer les performances de dessalement continu .
Mécanisme D'action
Target of Action
Sodium malonate hydrate primarily targets beryllium and copper . It acts as a complexing agent , binding to these elements and facilitating their determination in various biochemical assays .
Mode of Action
The compound interacts with its targets (beryllium and copper) through a process known as chelation . This involves the formation of multiple bonds between the sodium malonate hydrate and the target element, resulting in a stable complex . Additionally, it is recognized to function as a proton acceptor , leading to speculation that it may act as a catalyst in diverse biochemical reactions .
Biochemical Pathways
Sodium malonate hydrate is known to play a role in the malonate metabolism pathway . It is a three-carbon dicarboxylic acid and is recognized as a competitive inhibitor of succinate dehydrogenase , an enzyme involved in the citric acid cycle . This suggests that sodium malonate hydrate may have significant effects on energy production and other downstream metabolic processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium malonate hydrate is currently limited. Given its use in biochemical research, it is likely that these properties would be influenced by factors such as the route of administration, the concentration used, and the specific experimental conditions .
Result of Action
The chelation of beryllium and copper by sodium malonate hydrate can facilitate the determination of these elements in biochemical assays . Additionally, its role as a competitive inhibitor of succinate dehydrogenase may impact energy production and other metabolic processes .
Action Environment
The action, efficacy, and stability of sodium malonate hydrate can be influenced by various environmental factors. These may include the pH of the solution, the presence of other ions or compounds, and the temperature . As such, these factors should be carefully controlled during biochemical assays to ensure accurate and reliable results .
Analyse Biochimique
Biochemical Properties
Sodium malonate hydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes and proteins. For instance, it acts as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle . This interaction alters the normal functioning of the enzyme, thereby influencing the biochemical reactions within the cell .
Cellular Effects
The effects of sodium malonate hydrate on cells are diverse and depend on the type of cell and the cellular processes involved. For example, in yeast cells, sodium malonate hydrate has been shown to augment the damaging effect of heat shock on the yeasts utilizing glucose (or other sugars) by means of oxidative phosphorylation . It does not influence, and sometimes even improves, the thermotolerance of the yeasts utilizing glucose through fermentation .
Molecular Mechanism
The molecular mechanism of action of sodium malonate hydrate involves its binding interactions with biomolecules and its impact on enzyme activity and gene expression. As a competitive inhibitor of succinate dehydrogenase, sodium malonate hydrate binds to the active site of the enzyme, preventing the normal substrate, succinate, from binding . This inhibition disrupts the citric acid cycle, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of sodium malonate hydrate can change over time in laboratory settings. For instance, in yeast cells subjected to heat shock, the damaging effect of sodium malonate hydrate was observed to increase over time
Dosage Effects in Animal Models
The effects of sodium malonate hydrate can vary with different dosages in animal models. For instance, in a mouse model of myocardial infarction, a single infusion of sodium malonate hydrate (16 mg/kg/min for 10 min) upon reperfusion gave a significant cardioprotective effect
Metabolic Pathways
Sodium malonate hydrate is involved in the citric acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction can affect metabolic flux and metabolite levels within the cell. The specific details of these effects and the potential interactions with other enzymes or cofactors require further study.
Propriétés
IUPAC Name |
disodium;propanedioate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2Na.H2O/c4-2(5)1-3(6)7;;;/h1H2,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIYRMMIDZWSKY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Na2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370603 |
Source


|
| Record name | Disodium Propanedioate Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26522-85-0 |
Source


|
| Record name | Disodium Propanedioate Hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
